N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
CAS No.: 690641-03-3
Cat. No.: VC7469280
Molecular Formula: C20H17N3O4
Molecular Weight: 363.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690641-03-3 |
|---|---|
| Molecular Formula | C20H17N3O4 |
| Molecular Weight | 363.373 |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O4/c1-12-15(20(26)22-7-4-9-23-10-8-21-11-23)16-17(24)13-5-2-3-6-14(13)18(25)19(16)27-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,22,26) |
| Standard InChI Key | YIRWPEPEHAEFKN-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCCN4C=CN=C4 |
Introduction
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide, also known as GNF-Pf-396, is a complex organic compound with a molecular formula of C20H17N3O4 and a molecular weight of 363.4 g/mol . This compound belongs to the class of carboxamides and is structurally related to naphthofurans, which are known for their diverse biological activities.
Synthesis and Preparation
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide typically involves multi-step organic reactions. These steps often include the formation of the naphthofuran core and the attachment of the imidazole moiety via a propyl linker. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.
Biological Activity and Research Findings
While specific biological activity data for N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is limited in the available literature, compounds with similar structures often exhibit potential in various therapeutic areas. For instance, naphthofuran derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity Table
| Compound Class | Potential Biological Activity |
|---|---|
| Naphthofurans | Anticancer, Antimicrobial, Anti-inflammatory |
| Imidazole Derivatives | Antifungal, Antibacterial, Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume